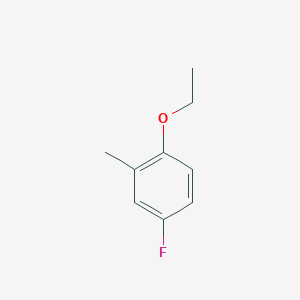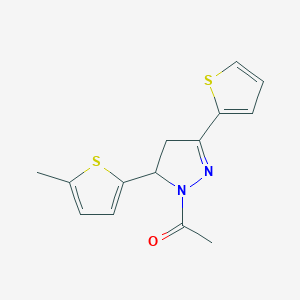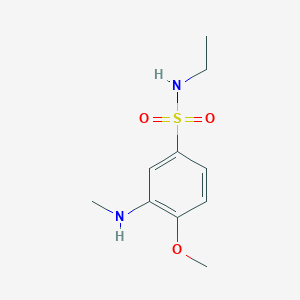
4-(Dimethylsulfamoyl)-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Dimethylsulfamoyl)-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)benzamide, also known as DMP 323, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of benzamide derivatives and has been found to exhibit a range of biochemical and physiological effects that make it a promising candidate for various research studies.
作用機序
The mechanism of action of 4-(Dimethylsulfamoyl)-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)benzamide 323 is not fully understood, but it is thought to involve the inhibition of certain enzymes that are involved in cell proliferation and survival. Specifically, this compound 323 has been found to inhibit the activity of the enzyme histone deacetylase (HDAC), which plays a key role in the regulation of gene expression. By inhibiting HDAC, this compound 323 can alter the expression of genes that are involved in cell growth and survival, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, this compound 323 has been found to exhibit a range of other biochemical and physiological effects. For example, studies have shown that this compound 323 can inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in the body. This inhibition can lead to a decrease in the production of gastric acid, making this compound 323 a potential treatment for conditions such as acid reflux and peptic ulcers.
実験室実験の利点と制限
One of the main advantages of using 4-(Dimethylsulfamoyl)-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)benzamide 323 in lab experiments is its potent anti-tumor activity. This makes it a valuable tool for researchers studying cancer biology and the development of new cancer therapies. However, one limitation of using this compound 323 is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research on 4-(Dimethylsulfamoyl)-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)benzamide 323. One area of interest is the development of new cancer therapies based on the compound's ability to induce apoptosis in cancer cells. Another potential direction is the investigation of this compound 323's effects on other enzymes and pathways in the body, which could lead to the development of new treatments for a range of conditions. Additionally, further research is needed to optimize the synthesis and formulation of this compound 323 for use in experimental settings.
合成法
The synthesis of 4-(Dimethylsulfamoyl)-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)benzamide 323 involves a multi-step process that starts with the reaction of 2-chloro-N-methyl-N-(1-pyrazin-2-yl)acetamide with sodium hydride to form a pyrazine intermediate. This intermediate is then reacted with 4-(dimethylsulfamoyl)benzoyl chloride to produce the final product, this compound 323.
科学的研究の応用
4-(Dimethylsulfamoyl)-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)benzamide 323 has been extensively studied for its potential applications in scientific research. One of its key applications is in the field of cancer research, where it has been found to exhibit potent anti-tumor activity. Studies have shown that this compound 323 can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for the development of new cancer therapies.
特性
IUPAC Name |
4-(dimethylsulfamoyl)-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3S/c1-20(2)26(24,25)15-6-4-13(5-7-15)17(23)21(3)14-11-22(12-14)16-10-18-8-9-19-16/h4-10,14H,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFEITYFUJYFOPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N(C)C2CN(C2)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
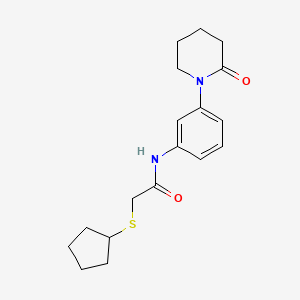
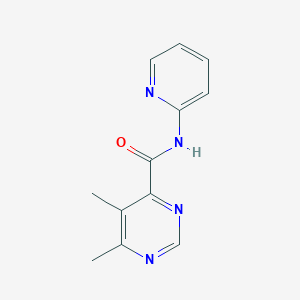
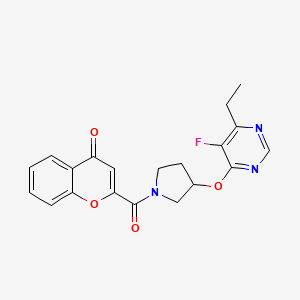

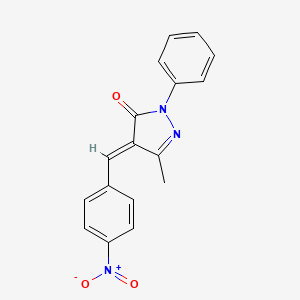
![N-[4-(3-Ethylsulfonylazetidine-1-carbonyl)phenyl]prop-2-enamide](/img/structure/B2666482.png)
![6-[(2-methyl-5-nitro-2,3-dihydro-1H-indol-1-yl)methyl]-6-azabicyclo[3.2.0]heptan-7-one](/img/structure/B2666483.png)
![N-(3-fluorophenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2666484.png)

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2666488.png)

